molecular formula C10H23NO4SSi B15064288 Carbamic acid, [[2-(trimethylsilyl)ethyl]sulfonyl]-, 1,1-dimethylethyl ester CAS No. 145387-82-2

Carbamic acid, [[2-(trimethylsilyl)ethyl]sulfonyl]-, 1,1-dimethylethyl ester

Cat. No.: B15064288
CAS No.: 145387-82-2
M. Wt: 281.45 g/mol
InChI Key: AXYPPUKUDNYSMI-UHFFFAOYSA-N
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Description

tert-Butyl (2-(trimethylsilyl)ethyl)sulfonylcarbamate: is a chemical compound with the molecular formula C10H23NO4SSi. It is used in various organic synthesis processes, particularly as a reagent in Mitsunobu reactions . This compound is known for its stability and reactivity, making it a valuable tool in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-(trimethylsilyl)ethyl)sulfonylcarbamate typically involves the reaction of tert-butyl carbamate with 2-(trimethylsilyl)ethanol in the presence of a sulfonyl chloride reagent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature and pressure, to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (2-(trimethylsilyl)ethyl)sulfonylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfonamides, amines, and substituted carbamates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry: In organic synthesis, tert-Butyl (2-(trimethylsilyl)ethyl)sulfonylcarbamate is used as a protecting group for amines and alcohols. It is particularly useful in multi-step synthesis where selective protection and deprotection are required .

Biology and Medicine: This compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its ability to form stable intermediates makes it valuable in drug development and medicinal chemistry .

Industry: In the chemical industry, tert-Butyl (2-(trimethylsilyl)ethyl)sulfonylcarbamate is used in the production of fine chemicals and specialty materials. Its reactivity and stability make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-Butyl (2-(trimethylsilyl)ethyl)sulfonylcarbamate involves the formation of a stable sulfonyl intermediate. This intermediate can undergo various transformations, including nucleophilic substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reactants .

Comparison with Similar Compounds

Uniqueness: tert-Butyl (2-(trimethylsilyl)ethyl)sulfonylcarbamate is unique due to its combination of a tert-butyl group and a trimethylsilyl group, which provides both stability and reactivity. This dual functionality makes it particularly useful in complex synthetic routes where selective reactions are required .

Properties

CAS No.

145387-82-2

Molecular Formula

C10H23NO4SSi

Molecular Weight

281.45 g/mol

IUPAC Name

tert-butyl N-(2-trimethylsilylethylsulfonyl)carbamate

InChI

InChI=1S/C10H23NO4SSi/c1-10(2,3)15-9(12)11-16(13,14)7-8-17(4,5)6/h7-8H2,1-6H3,(H,11,12)

InChI Key

AXYPPUKUDNYSMI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NS(=O)(=O)CC[Si](C)(C)C

Origin of Product

United States

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